molecular formula C14H8Cl2N2O3S B10926144 1-(2,4-Dichlorophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

1-(2,4-Dichlorophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No.: B10926144
M. Wt: 355.2 g/mol
InChI Key: NYKVPBGFWBKWIL-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a complex organic compound that features a dichlorophenyl group, a furan ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Formation of the Ethanone Moiety: The ethanone group is typically introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

    Final Assembly: The final step involves the coupling of the dichlorophenyl group with the oxadiazole-furan intermediate under suitable conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and furan rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as halides, alkyl groups, or other substituents.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.

    Materials Science: The compound’s properties could be exploited in the development of new materials, such as polymers or coatings with specific functionalities.

    Biological Studies: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and mechanisms.

    Industrial Applications: The compound may find use in various industrial processes, such as catalysis, chemical synthesis, or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone depends on its specific application:

    Molecular Targets: In medicinal applications, the compound may target specific enzymes, receptors, or other biomolecules, leading to inhibition or activation of biological pathways.

    Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, depending on its mode of action.

Comparison with Similar Compounds

    1-(2,4-Dichlorophenyl)-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone: Similar structure but with a thiophene ring instead of a furan ring.

    1-(2,4-Dichlorophenyl)-2-{[5-(2-pyridyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness: 1-(2,4-Dichlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is unique due to the presence of both the furan and oxadiazole rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H8Cl2N2O3S

Molecular Weight

355.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C14H8Cl2N2O3S/c15-8-3-4-9(10(16)6-8)11(19)7-22-14-18-17-13(21-14)12-2-1-5-20-12/h1-6H,7H2

InChI Key

NYKVPBGFWBKWIL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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